

# Physical properties and computed descriptors of 1H-Indazole-7-carboxamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1H-Indazole-7-carboxamide**

Cat. No.: **B1387649**

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties and Computed Descriptors of **1H-Indazole-7-carboxamide**

## Introduction

**1H-Indazole-7-carboxamide** is a heterocyclic organic compound featuring a bicyclic indazole core functionalized with a carboxamide group at the 7-position. The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core have shown promise as inhibitors of various enzymes and as modulators of cellular receptors, leading to their investigation in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases.<sup>[1][2]</sup> Understanding the physicochemical properties and molecular descriptors of **1H-Indazole-7-carboxamide** is fundamental for predicting its behavior in biological systems, guiding lead optimization, and formulating it into a viable drug candidate. This guide provides a detailed examination of these key characteristics, blending experimental methodologies with computational insights to offer a holistic view for researchers in drug discovery and development.

## Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. **1H-Indazole-7-carboxamide** is defined by its unique chemical structure and associated identifiers.

- IUPAC Name: **1H-indazole-7-carboxamide**<sup>[3]</sup>

- CAS Number: 312746-74-0[3]
- Molecular Formula: C<sub>8</sub>H<sub>7</sub>N<sub>3</sub>O[3]
- Canonical SMILES: C1=CC2=C(C(=C1)C(=O)N)NN=C2[3]
- InChI Key: ZWZKHJQCLZIUIT-UHFFFAOYSA-N[3]

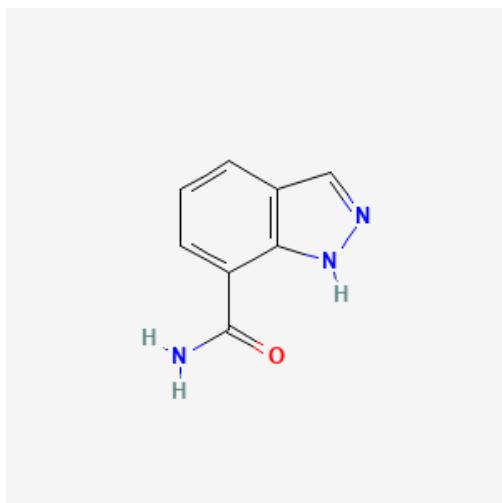


Figure 1: 2D Chemical Structure of **1H-Indazole-7-carboxamide**.

## Computed Physicochemical Descriptors: An In Silico Profile

In modern drug discovery, computational (in silico) methods are indispensable for the early assessment of a compound's drug-likeness.[4] These descriptors, calculated from the molecule's 2D or 3D structure, provide rapid insights into its potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The primary source for the following computed values is the PubChem database.[3]

### Core Molecular Descriptors

These fundamental properties are the building blocks for more complex predictions. They are summarized in the table below.

Descriptor	Value	Significance in Drug Development
Molecular Weight	161.16 g/mol	Influences diffusion rates and overall size. Generally, lower molecular weight (<500 Da) is favored for oral bioavailability, aligning with Lipinski's Rule of Five. <a href="#">[5]</a>
XLogP3-AA (LogP)	0.4	A measure of lipophilicity. This relatively low value suggests good aqueous solubility but may indicate a need for optimization to enhance membrane permeability. <a href="#">[3][5]</a>
Topological Polar Surface Area (TPSA)	71.8 Å <sup>2</sup>	Predicts passive molecular transport through membranes. A TPSA < 140 Å <sup>2</sup> is often associated with good cell permeability, and a value < 90 Å <sup>2</sup> is linked to better blood-brain barrier penetration. <a href="#">[3]</a>
Hydrogen Bond Donors	2	The N-H groups on the indazole ring and the amide are potential hydrogen bond donors, influencing solubility and target binding interactions. <a href="#">[3]</a>
Hydrogen Bond Acceptors	3	The nitrogen atoms of the indazole ring and the carbonyl oxygen of the amide act as acceptors, contributing to solubility and molecular recognition. <a href="#">[6]</a>

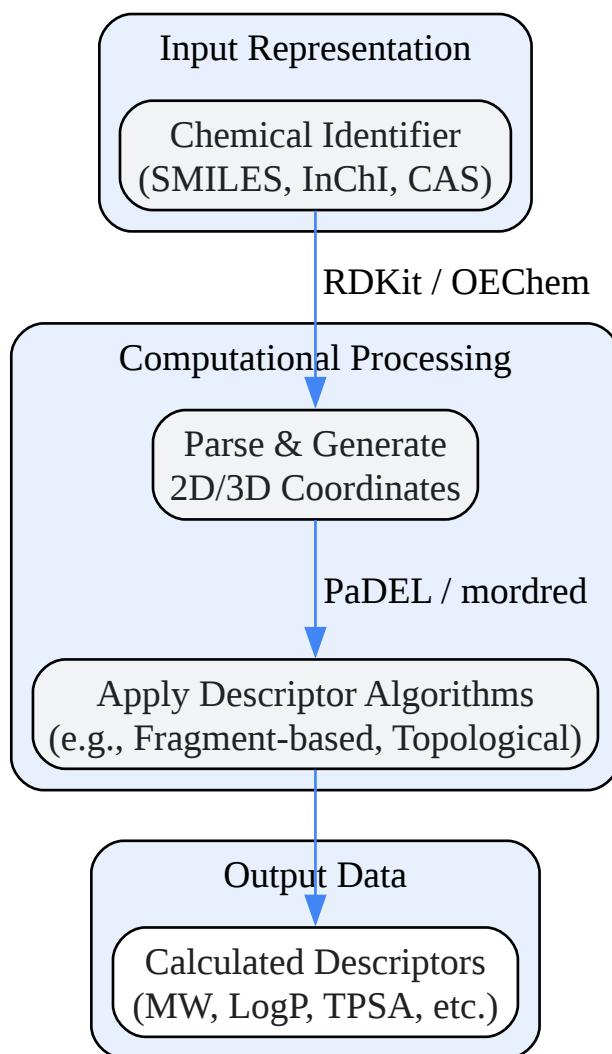
---

Rotatable Bond Count	1	Indicates molecular flexibility. A low count (<10) is generally favorable for good oral bioavailability and binding affinity, as it reduces the entropic penalty upon binding. <a href="#">[6]</a>
Exact Mass	161.058911855 Da	Critical for high-resolution mass spectrometry analysis to confirm compound identity and purity. <a href="#">[3]</a>

---

## Computational Workflow for Descriptor Generation

The calculation of these descriptors follows a standardized cheminformatics workflow. This process transforms a chemical representation into a set of numerical values that quantify its physicochemical properties.



[Click to download full resolution via product page](#)

Caption: Workflow for in silico descriptor calculation.

## Key Physical Properties: Experimental Considerations

While computed descriptors are invaluable for screening, experimental data provides the ground truth for a compound's behavior. The following sections describe key physical properties and the rationale behind their standard measurement protocols.

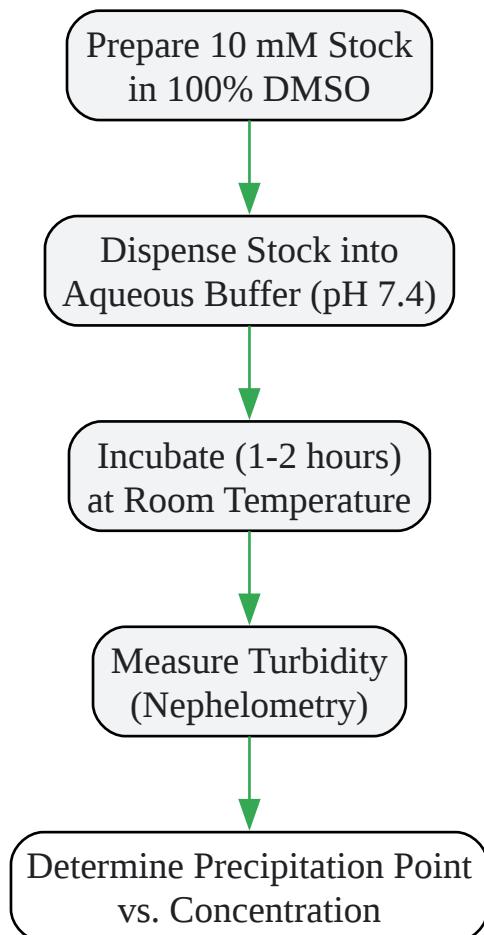
### Aqueous Solubility

Solubility is a critical determinant of a drug's absorption and bioavailability.<sup>[7]</sup> For a compound like **1H-Indazole-7-carboxamide**, with both polar (carboxamide, indazole nitrogens) and nonpolar (aromatic rings) features, experimental determination is essential. Kinetic solubility is often measured in early discovery as a high-throughput surrogate for thermodynamic solubility.

#### Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method measures the precipitation of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, providing a rapid assessment of its solubility under assay-relevant conditions.<sup>[8]</sup>

- Preparation of Stock Solution: Prepare a high-concentration stock solution of **1H-Indazole-7-carboxamide** (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
- Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations for the standard curve.
- Addition to Aqueous Buffer: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a larger volume (e.g., 100-200 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a clear-bottom 96-well or 384-well plate.
- Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.
- Measurement: Read the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
- Data Analysis: The concentration at which a significant increase in light scattering is observed, compared to controls, is reported as the kinetic solubility. This is validated against compounds with known solubility values.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for kinetic solubility.

## Melting Point (Mp)

The melting point is a fundamental indicator of a compound's purity and the stability of its crystal lattice. A sharp melting point range suggests high purity. While no specific experimental value for **1H-Indazole-7-carboxamide** is readily available in the cited literature, its precursor, 1H-Indazole-7-carboxylic acid, has a reported melting point of approximately 240°C.[9] The carboxamide derivative is expected to have a similarly high melting point, reflecting strong intermolecular forces (hydrogen bonding) in its solid state.

## Ionization Constant (pKa)

The pKa value defines the extent of a molecule's ionization at a given pH. This is crucial for predicting its solubility, permeability, and target engagement in different physiological

compartments (e.g., stomach pH ~2, intestine pH ~6-7.5, blood pH ~7.4). **1H-Indazole-7-carboxamide** has two potential sites of ionization:

- Acidic pKa: The N-H proton on the indazole ring is weakly acidic.
- Basic pKa: The pyridine-like nitrogen in the indazole ring is weakly basic.

Understanding these pKa values is essential. For instance, if the compound is protonated in the stomach, it may have higher solubility but lower permeability across the gastric mucosa.

#### Experimental Protocol: pKa Determination by UV-Metric Titration

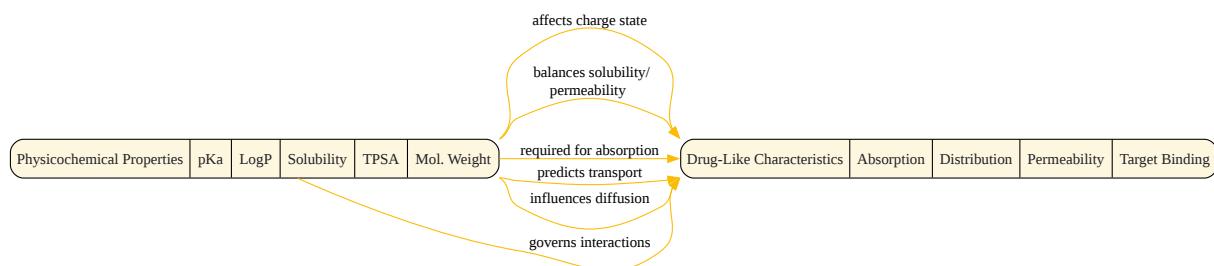
This technique is well-suited for chromophoric compounds like **1H-Indazole-7-carboxamide** and requires only a small amount of material.

- Solution Preparation: Prepare a dilute solution of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the desired pH range.
- Spectrophotometric Measurement: Place the solution in a UV-Vis spectrophotometer and record the full absorbance spectrum.
- pH Titration: Incrementally add small volumes of standardized strong acid (e.g., 0.5 M HCl) and strong base (e.g., 0.5 M NaOH) to the solution, measuring the full UV spectrum and the precise pH after each addition.
- Data Analysis: The changes in the UV absorbance spectrum are plotted against pH. The pKa is determined by fitting the data to the appropriate Henderson-Hasselbalch equation, identifying the pH at which the concentrations of the ionized and neutral species are equal.

## Synthesis and Application Context

**1H-Indazole-7-carboxamide** and its parent acid are valuable building blocks in synthetic and medicinal chemistry.<sup>[1]</sup> The parent carboxylic acid, for example, is described as an inhibitor of nitric oxide synthases.<sup>[1][9]</sup> The carboxamide functional group is often introduced to modulate solubility, provide additional hydrogen bonding interactions for target binding, and improve metabolic stability compared to a carboxylic acid. The properties detailed in this guide are therefore not just abstract values; they are critical parameters that rationalize the compound's

utility and guide its further development in creating more complex and potent therapeutic agents.[10]



[Click to download full resolution via product page](#)

Caption: Interplay of properties and drug behavior.

## Conclusion

**1H-Indazole-7-carboxamide** presents a physicochemical profile characteristic of a promising fragment or lead compound in drug discovery. Its computed descriptors fall well within the ranges typically associated with favorable ADME properties, particularly for oral administration. The low XLogP and moderate TPSA suggest a good starting point for balancing aqueous solubility with membrane permeability. Experimental verification of these properties, using the robust protocols outlined herein, is the essential next step to validate the *in silico* predictions and confidently advance this scaffold in a drug development pipeline. This guide provides the foundational knowledge and methodological framework required for such an endeavor.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1H-Indazole-7-carboxamide(9CI) cas 312746-74-0 [minglangchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1H-Indazole-7-carboxamide | C8H7N3O | CID 44586040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular Descriptors - Computational Chemistry Glossary [deeporigin.com]
- 5. books.rsc.org [books.rsc.org]
- 6. N-(5-methyl-2-pyridinyl)-1H-indazole-7-carboxamide | C14H12N4O | CID 37943986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Physical properties and computed descriptors of 1H-Indazole-7-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1387649#physical-properties-and-computed-descriptors-of-1h-indazole-7-carboxamide]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)